

Application Notes & Protocols: 7-Methoxybenzofuran-3(2H)-one as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **7-Methoxybenzofuran-3(2H)-one**

Cat. No.: **B1586649**

[Get Quote](#)

Introduction: The Strategic Value of the Benzofuran Scaffold

The benzofuran ring system is a cornerstone in the architecture of numerous natural products and pharmacologically active compounds. Its prevalence stems from a unique combination of structural rigidity, electronic properties, and the capacity for diverse functionalization, which allows it to interact with a wide array of biological targets. Molecules incorporating this "privileged scaffold" have demonstrated significant therapeutic potential, exhibiting activities ranging from anticancer and antimicrobial to neuroprotective and anti-inflammatory.

Within this important class of heterocycles, **7-Methoxybenzofuran-3(2H)-one** (also known as 7-methoxy-3-coumaranone) emerges as a particularly valuable and versatile chemical intermediate. Its structure is primed for synthetic elaboration: the ketone at the 3-position activates the adjacent C2 methylene group for a variety of C-C bond-forming reactions, while the methoxy group at the 7-position influences the electronic character of the aromatic ring and serves as a handle for further modification. This guide provides researchers, chemists, and drug development professionals with a detailed exploration of its properties, core applications, and field-proven protocols for its use in synthesizing advanced molecular architectures.

Physicochemical Properties & Handling

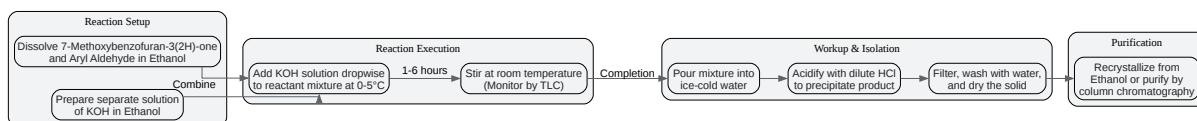
Accurate characterization and proper handling are paramount for successful and reproducible synthetic outcomes. The key properties of **7-Methoxybenzofuran-3(2H)-one** are summarized below.

Property	Value	Reference
CAS Number	7169-37-1	
Molecular Formula	C ₉ H ₈ O ₃	
Molecular Weight	164.16 g/mol	
Appearance	Off-white to light yellow solid	(General knowledge)
Melting Point	82-86 °C	
Boiling Point	300.8 °C at 760 mmHg	
Storage Conditions	Store at 2-8°C under an inert atmosphere (Nitrogen or Argon)	

Safe Handling & Storage Protocol: **7-Methoxybenzofuran-3(2H)-one** is stable under recommended storage conditions. However, due to the reactive nature of the keto-enol system, long-term storage at room temperature or exposure to air and moisture should be avoided to prevent potential degradation or side reactions.

- Receiving: Upon receipt, inspect the container for integrity.
- Storage: Transfer the material to a desiccator or a glove box. For long-term storage, place the sealed container in a refrigerator (2-8°C) under a nitrogen or argon atmosphere.
- Dispensing: Weigh the required amount in a dry, inert environment if possible. If not, work quickly to minimize exposure to atmospheric moisture. Reseal the container tightly under inert gas before returning to storage.

Core Synthetic Applications & Protocols


The synthetic utility of **7-Methoxybenzofuran-3(2H)-one** is primarily derived from the reactivity of the ketone and the adjacent C2 methylene protons. This section details key transformations.

Protocol 1: Synthesis of 2-Benzylidene Derivatives (Aurones) via Aldol Condensation

This protocol describes the base-catalyzed condensation with aromatic aldehydes to form **2-benzylidene-7-methoxybenzofuran-3(2H)-ones**, a class of compounds known as aurones, which are isomers of flavones and exhibit a range of biological activities, including as alkaline phosphatase inhibitors. The reaction proceeds via the formation of an enolate at the C2 position, which then acts as a nucleophile.

Causality Behind Experimental Choices:

- **Base:** A strong base like potassium hydroxide is used to deprotonate the C2 position, forming the reactive enolate intermediate.
- **Solvent:** Ethanol or methanol is a common choice as it readily dissolves the reactants and the base, facilitating a homogeneous reaction.
- **Temperature:** The reaction is often run at room temperature to prevent side reactions, though gentle heating can be used to drive the reaction to completion if necessary.

[Click to download full resolution via product page](#)

Caption: Workflow for Aurone Synthesis.

Step-by-Step Protocol:

- Reactant Preparation: In a 100 mL round-bottom flask, dissolve **7-Methoxybenzofuran-3(2H)-one** (1.0 eq, e.g., 1.64 g, 10 mmol) and a substituted aromatic aldehyde (1.05 eq, e.g., 10.5 mmol) in 30 mL of ethanol.
- Base Addition: In a separate beaker, dissolve potassium hydroxide (2.0 eq, e.g., 1.12 g, 20 mmol) in 1
- To cite this document: BenchChem. [Application Notes & Protocols: 7-Methoxybenzofuran-3(2H)-one as a Versatile Chemical Intermediate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1586649#using-7-methoxybenzofuran-3-2h-one-as-a-chemical-intermediate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com